N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The exact mass of the compound N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is 373.08447515 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-26(23,14-1-2-15-16(9-14)25-8-7-24-15)18-10-12-11-21(20-19-12)13-3-5-17-6-4-13/h1-6,9,11,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCNQNPWUKEKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₄S |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 2034332-70-0 |
| SMILES Notation | O=S(=O)(NCc1cn(-c2ccncc2)nn1)c1ccc2c(c1)OCCO2 |
Synthesis
The synthesis of this compound typically involves the reaction of pyridinyl triazole derivatives with benzodioxane sulfonamides. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.
Anticancer Activity
Several studies have reported on the anticancer properties of related triazole compounds. For instance:
- Mechanism of Action : N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit methionine aminopeptidase type II (MetAP II), an enzyme critical for tumor growth. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer) .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HEPG2 | 0.67 |
| MCF7 | 0.80 |
| SW1116 | 0.87 |
Mechanistic Studies
In mechanistic studies, the compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Western blot assays indicated that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Study 1: Hepatocellular Carcinoma
A study by Arafa et al. evaluated the effectiveness of N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide against HEPG2 cells. The results showed that the compound significantly reduced cell viability with an IC₅₀ value of 0.67 µM, outperforming traditional chemotherapeutic agents .
Case Study 2: Breast Cancer
In another investigation focusing on MCF7 cells, the compound exhibited an IC₅₀ value of 0.80 µM. The study highlighted its potential as a lead compound for further development in breast cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
